molecular formula C15H11NO6 B8593971 (3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate CAS No. 61776-45-2

(3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate

Cat. No. B8593971
M. Wt: 301.25 g/mol
InChI Key: RTSSMHGBHJAJPF-UHFFFAOYSA-N
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Patent
US04085116

Procedure details

To a solution of 9.25 parts of 6-methyl-4-oxo-4H-1-benzopyran-3-carbonitrile in a mixture of 100 parts by volume of acetic acid, 100 parts by volume of acetic anhydride and 10 parts by volume of 97% sulfuric acid kept at 5°-10° C, there was added 15.5 parts of chromium trioxide over a period of 4 hours under stirring. The reaction mixture was poured into 1500 parts by volume of ice-water to give precipitates, which were collected by filtration, washed with water and recrystallized from ethanol. The procedure yielded 8.19 parts of 6-diacetoxymethyl-4-oxo-4H-1-benzopyran-3-carbonitrile as colorless needles. Melting point: 185°-186° C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH:9]=[C:8]([C:11]#[N:12])[C:7](=[O:13])[C:6]=2[CH:14]=1.C([O:18][C:19](=[O:21])[CH3:20])(=O)C.S(=O)(=O)(O)O.[C:27]([OH:30])(=[O:29])[CH3:28]>[O-2].[O-2].[O-2].[Cr+6]>[C:27]([O:30][CH:1]([O:18][C:19](=[O:21])[CH3:20])[C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH:9]=[C:8]([C:11]#[N:12])[C:7](=[O:13])[C:6]=2[CH:14]=1)(=[O:29])[CH3:28] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC2=C(C(C(=CO2)C#N)=O)C1
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 5°-10° C
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
which were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C=1C=CC2=C(C(C(=CO2)C#N)=O)C1)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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